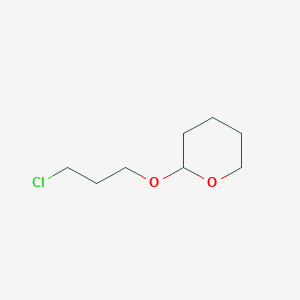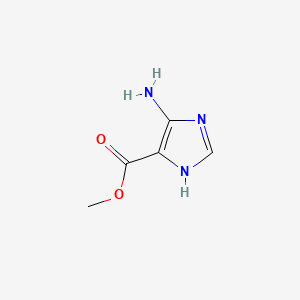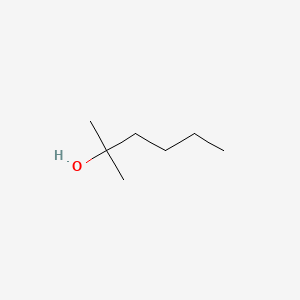
Palmitic acid sucrose monoester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palmitic acid sucrose monoester is a type of sucrose ester, which is a non-ionic surfactant. It is synthesized from sucrose and palmitic acid, a saturated fatty acid. This compound is known for its excellent emulsifying properties and is widely used in the food, cosmetic, and pharmaceutical industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Palmitic acid sucrose monoester is typically synthesized through a transesterification reaction. This involves reacting sucrose with vinyl palmitate in the presence of a catalyst such as dimethyl sulfoxide. The reaction conditions are carefully controlled to limit the formation of diesters and ensure the production of the monoester compound .
Industrial Production Methods
In industrial settings, the production of this compound involves several steps:
Transesterification Reaction: Sucrose is reacted with vinyl palmitate in the presence of dimethyl sulfoxide.
Distillation and Solvent Extraction: The reaction mixture undergoes distillation and solvent extraction to remove impurities.
Purification: The final product is purified through membrane filtration and drying.
Análisis De Reacciones Químicas
Types of Reactions
Palmitic acid sucrose monoester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Palmitic acid sucrose monoester has a wide range of scientific research applications:
Chemistry: Used as an emulsifier in various chemical formulations.
Biology: Studied for its potential as a transdermal permeation enhancer.
Medicine: Investigated for its use in drug delivery systems.
Industry: Utilized in the production of food additives, cosmetics, and pharmaceuticals
Mecanismo De Acción
The mechanism of action of palmitic acid sucrose monoester involves its ability to reduce the surface tension between different phases, thereby stabilizing emulsions. This is achieved through its amphiphilic structure, which allows it to interact with both hydrophilic and lipophilic substances. The molecular targets and pathways involved include interactions with lipid bilayers and proteins in biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
- Sucrose monostearate
- Sucrose monolaurate
- Sucrose monooleate
Uniqueness
Palmitic acid sucrose monoester is unique due to its specific fatty acid composition, which provides it with distinct emulsifying properties. Compared to other sucrose esters, it has a higher hydrophobic-lipophilic balance (HLB) value, making it particularly effective in stabilizing oil-in-water emulsions .
Propiedades
Número CAS |
26446-38-8 |
|---|---|
Fórmula molecular |
C28H52O12 |
Peso molecular |
580.7 g/mol |
Nombre IUPAC |
[3,4-dihydroxy-5-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C28H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(31)37-17-20-23(33)26(36)28(18-30,39-20)40-27-25(35)24(34)22(32)19(16-29)38-27/h19-20,22-27,29-30,32-36H,2-18H2,1H3 |
Clave InChI |
DZPKXFNXNJJENH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















